2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multistep reactions. One common synthetic route includes the condensation of 2-methyl-1,2-dihydroisoquinoline-4-carboxylic acid with 2-(pyridin-4-yl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promising biological activities, including anticancer and antimicrobial properties.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can be compared with other isoquinoline derivatives and pyridine-containing compounds. Similar compounds include:
2-methyl-1-oxo-N-[2-(pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
2-methyl-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: Another similar compound with the pyridine ring attached at the 2-position.
2-methyl-1-oxo-N-[2-(quinolin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: This compound contains a quinoline ring instead of a pyridine ring
These similar compounds share some chemical and biological properties but differ in their specific activities and applications. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-(2-pyridin-4-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-21-12-16(14-4-2-3-5-15(14)18(21)23)17(22)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,22) |
InChI Key |
YSZYNYHUMVICKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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